molecular formula C16H11BrF3NO B11346481 5-bromo-3-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one

5-bromo-3-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11346481
M. Wt: 370.16 g/mol
InChI Key: DIGSNWJBYXUWLD-UHFFFAOYSA-N
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Description

5-BROMO-3-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a bromine atom at the 5-position, a trifluoromethyl group attached to a phenyl ring, and a dihydroindolone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, including the formation of the indole core, bromination, and the introduction of the trifluoromethylphenyl group. One common synthetic route is as follows:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.

    Bromination: The indole core is then brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Introduction of the Trifluoromethylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-3-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

5-BROMO-3-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-BROMO-3-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-BROMO-3-{[4-(METHYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE
  • 5-BROMO-3-{[4-(FLUORO)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE
  • 5-BROMO-3-{[4-(CHLORO)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE

Uniqueness

The presence of the trifluoromethyl group in 5-BROMO-3-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications compared to similar compounds.

Properties

Molecular Formula

C16H11BrF3NO

Molecular Weight

370.16 g/mol

IUPAC Name

5-bromo-3-[[4-(trifluoromethyl)phenyl]methyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C16H11BrF3NO/c17-11-5-6-14-12(8-11)13(15(22)21-14)7-9-1-3-10(4-2-9)16(18,19)20/h1-6,8,13H,7H2,(H,21,22)

InChI Key

DIGSNWJBYXUWLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2C3=C(C=CC(=C3)Br)NC2=O)C(F)(F)F

Origin of Product

United States

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